REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[OH-].[Li+]>O>[Br:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:6][NH:5][CH2:4][C:3]([OH:14])=[O:2])=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(CNCC1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 4 hours the solution was partially quenched with 1 M HCl (1.5 mL)
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CNCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |